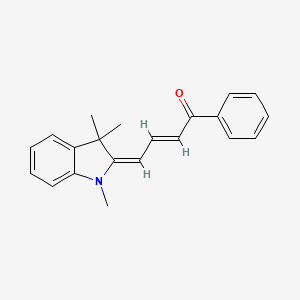
dilithium tetracyanoplatinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dilithium tetracyanoplatinate is a coordination compound consisting of lithium, platinum, and cyanide ions It is known for its unique structural properties and potential applications in various fields of science and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dilithium tetracyanoplatinate can be synthesized through the reaction of lithium cyanide with platinum(II) chloride in an aqueous solution. The reaction typically proceeds as follows: [ \text{PtCl}_2 + 4 \text{LiCN} \rightarrow \text{Li}_2[\text{Pt(CN)}_4] + 2 \text{LiCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound involves the careful control of reaction conditions to ensure high yield and purity. The process may include steps such as:
- Dissolving platinum(II) chloride in water.
- Adding lithium cyanide to the solution.
- Stirring the mixture at a controlled temperature.
- Isolating the product through filtration and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: Dilithium tetracyanoplatinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: Cyanide ligands can be substituted with other ligands such as halides or phosphines.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Ligands like chloride or bromide in the presence of a suitable solvent.
Major Products:
Oxidation: Higher oxidation state platinum complexes.
Reduction: Lower oxidation state platinum species.
Substitution: New coordination compounds with different ligands.
Aplicaciones Científicas De Investigación
Dilithium tetracyanoplatinate has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other platinum complexes and as a catalyst in various chemical reactions.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in cancer therapy due to its ability to interact with DNA.
Industry: Utilized in the development of advanced materials and as a component in electronic devices.
Mecanismo De Acción
The mechanism by which dilithium tetracyanoplatinate exerts its effects involves the interaction of the platinum center with various molecular targets. In biological systems, the compound can bind to DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This mechanism is similar to that of other platinum-based drugs used in cancer therapy.
Comparación Con Compuestos Similares
- Potassium tetracyanoplatinate
- Sodium tetracyanoplatinate
- Ammonium tetracyanoplatinate
Comparison: Dilithium tetracyanoplatinate is unique due to the presence of lithium ions, which can influence its solubility and reactivity compared to other tetracyanoplatinate compounds. The lithium ions can also affect the compound’s interaction with biological molecules, potentially leading to different biological activities and therapeutic effects.
Propiedades
Número CAS |
14402-73-4 |
|---|---|
Fórmula molecular |
C4LiN4Pt- |
Peso molecular |
306.1 g/mol |
Nombre IUPAC |
lithium;platinum(2+);tetracyanide |
InChI |
InChI=1S/4CN.Li.Pt/c4*1-2;;/q4*-1;+1;+2 |
Clave InChI |
JCIVDCAMAUZIIZ-UHFFFAOYSA-N |
SMILES canónico |
[Li+].[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Pt+2] |
Sinónimos |
dilithium tetracyanoplatinate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




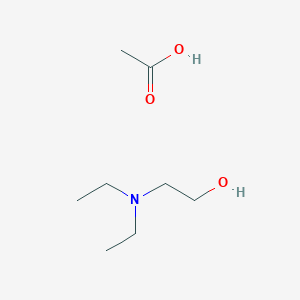
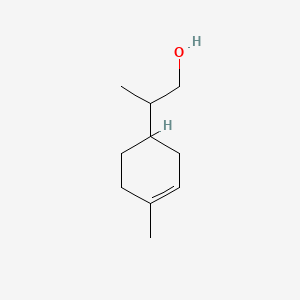
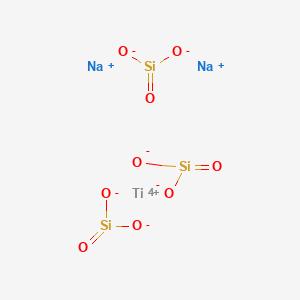
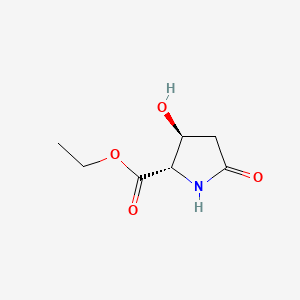
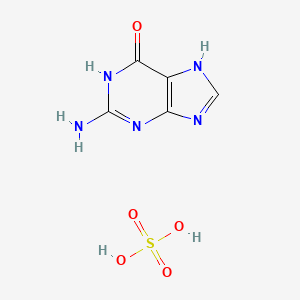
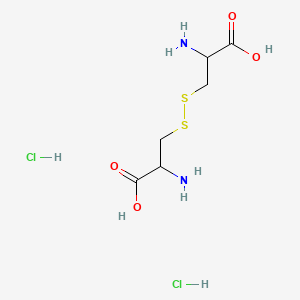
![Pentasodium 4-[[4-[(3,6-disulfonato-1-naphthyl)azo]-7-sulfonato-1-naphthyl]azo]-3-hydroxynaphthalene-2,7-disulfonate](/img/structure/B1143626.png)
